molecular formula C19H25N3O2S B2756438 1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine CAS No. 670270-54-9

1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine

Cat. No. B2756438
CAS RN: 670270-54-9
M. Wt: 359.49
InChI Key: LNCIDLIDKQGRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine, also known as PIPES, is a commonly used buffer in biochemical and molecular biology research. PIPES is a zwitterionic compound that has a pKa of 7.5, making it an effective buffer for physiological pH ranges.

Scientific Research Applications

Antiproliferative Activities

The compound 1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine, due to its structural relevance to piperazine derivatives, has been implicated in studies focusing on antiproliferative activities. Piperazine derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, indicating potential applications in cancer treatment. For instance, derivatives synthesized through nucleophilic substitution reactions exhibited moderate to good activity against several cancer cell lines, highlighting their potential as anticancer agents (L. Mallesha et al., 2012).

Antimicrobial Activities

Moreover, piperazine compounds have been investigated for their antimicrobial properties. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, prepared using piperazine derivatives as starting materials, demonstrated significant antimicrobial activities. Some of these compounds were active against various microbial strains, suggesting their utility in developing new antimicrobial agents (Y. Ammar et al., 2004).

Crystal Engineering and Supramolecular Complexes

In the field of crystal engineering, the versatility of pyridines and piperazines has been leveraged to disrupt hydrogen-bonded networks within drug crystals, forming co-crystals and salts with varied pharmaceutical applications. Studies involving sulfadiazine and pyridines have demonstrated the reconfigurable exteriors and chameleon-like behavior of tautomers at the co-crystal–salt boundary, showcasing the potential of these compounds in designing flexible pharmaceutical formulations (E. Elacqua et al., 2013).

Drug Design and Development

Piperazine cores are foundational elements in the design of biologically active compounds, particularly in the development of drug molecules with enhanced specificity and efficacy. Their structural attributes facilitate the design of molecules with potential therapeutic applications, as illustrated by the development of antagonists and agonists targeting specific receptors or enzymes involved in disease pathogenesis (N. Meanwell & O. Loiseleur, 2022).

properties

IUPAC Name

1-pyridin-2-yl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-14-13-15(2)17(4)19(16(14)3)25(23,24)22-11-9-21(10-12-22)18-7-5-6-8-20-18/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCIDLIDKQGRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine

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